N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-16(2)30(25,26)19-8-5-17(6-9-19)13-22(24)23-11-3-4-12-27-18-7-10-20-21(14-18)29-15-28-20/h5-10,14,16H,11-13,15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMKRZVSKAJAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a sulfonamide group. These structural components contribute to its unique pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 364.42 g/mol |
| IUPAC Name | This compound |
2. Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole unit and subsequent coupling reactions to introduce the sulfonamide and acetamide groups. The synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing.
3.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results suggest that this compound may act through mechanisms such as EGFR inhibition , cell cycle arrest, and induction of apoptosis via mitochondrial pathways involving proteins like Bax and Bcl-2 .
3.2 Anti-inflammatory Activity
The sulfonamide component is often associated with anti-inflammatory properties. In vitro studies have demonstrated that similar compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their potential in treating inflammatory diseases .
The proposed mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may engage in π-π stacking interactions with aromatic residues in target enzymes.
- Receptor Modulation : The flexible but-2-yn-1-yl linker allows for spatial orientation that enhances binding affinity to receptors involved in cancer progression.
5. Case Studies
Several case studies have explored the biological effects of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
A study assessed the anticancer efficacy of related compounds on various tumor cell lines, revealing that modifications to the sulfonamide group significantly affected cytotoxicity profiles against HCT116 and MCF7 cells .
Case Study 2: Anti-inflammatory Response
Another study investigated the anti-inflammatory effects of similar benzodioxole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and improved recovery times.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.
Anti-inflammatory Effects
The sulfonamide group within the compound is often linked to anti-inflammatory properties. Studies suggest that compounds with this functional group can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This positions N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide as a potential therapeutic agent for conditions characterized by chronic inflammation .
Study 1: Anticancer Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell migration, suggesting its potential as an anticancer agent.
Study 2: Anti-inflammatory Activity
In a separate investigation focusing on anti-inflammatory effects, the compound was tested in animal models of acute inflammation. Results indicated that treatment with this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. These findings support its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural analogs and their substituents are summarized below:
Key Observations :
- Steric Hindrance : The bulky isopropyl group may reduce binding affinity compared to smaller substituents like fluorine but improve selectivity.
Key Observations :
Key Observations :
- Sulfonyl-containing acetamides (e.g., , ) exhibit antimicrobial properties, suggesting the target compound may share similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
